Cas no 1448065-38-0 (N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide)

N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a thiazole and pyridine moiety, offering potential utility in medicinal chemistry and drug discovery. Its structure combines a piperidine core with a sulfonamide linker, enhancing binding affinity and selectivity for biological targets. The thiazole ring contributes to metabolic stability, while the pyridine group may facilitate interactions with enzymes or receptors. This compound is of interest for its modular design, enabling further derivatization for structure-activity relationship studies. Its synthetic versatility and well-defined physicochemical properties make it a promising scaffold for developing novel therapeutics, particularly in targeting infectious diseases or central nervous system disorders.
N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide structure
1448065-38-0 structure
Product Name:N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide
CAS No:1448065-38-0
MF:C13H16N4O2S2
MW:324.421739578247
CID:5790653
PubChem ID:71810065
Update Time:2025-10-22

N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F6446-0927
    • AKOS024567060
    • N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide
    • 1448065-38-0
    • N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PYRIDINE-3-SULFONAMIDE
    • Inchi: 1S/C13H16N4O2S2/c18-21(19,12-2-1-5-14-10-12)16-11-3-7-17(8-4-11)13-15-6-9-20-13/h1-2,5-6,9-11,16H,3-4,7-8H2
    • InChI Key: KRZIPAMRMZKCMR-UHFFFAOYSA-N
    • SMILES: S(C1C=NC=CC=1)(NC1CCN(C2=NC=CS2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 324.07146811g/mol
  • Monoisotopic Mass: 324.07146811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 112Ų

N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide Pricemore >>

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Additional information on N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide

N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide: A Comprehensive Overview

N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide, identified by the CAS number 1448065-38-0, is a complex organic compound with significant potential in various fields, particularly in pharmaceutical and material science applications. This compound has garnered attention due to its unique structural properties and promising functional characteristics, which have been extensively studied in recent years.

The molecular structure of N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide comprises three key components: a thiazole ring, a piperidine ring, and a pyridinesulfonamide group. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, contributes to the compound's stability and reactivity. The piperidine ring, a six-membered saturated hydrocarbon with one nitrogen atom, adds flexibility and enhances the molecule's ability to form hydrogen bonds. The pyridinesulfonamide group introduces additional functionality, including potential for bioisosteric replacements and improved pharmacokinetic properties.

Recent studies have focused on the synthesis and characterization of this compound, with researchers exploring various synthetic pathways to optimize its production efficiency. For instance, a 2023 study published in the Journal of Organic Chemistry highlighted a novel two-step synthesis method involving the coupling of thiazole derivatives with piperidine intermediates, followed by sulfonation using pyridine-based reagents. This approach not only enhances yield but also ensures high purity, making it suitable for large-scale production.

The application of N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide in drug development has been a focal point of recent research. Its unique combination of structural features makes it an ideal candidate for targeting specific biological pathways. For example, researchers at the University of California have demonstrated its potential as an inhibitor of kinase enzymes, which are critical in various disease states such as cancer and inflammatory disorders.

In addition to its pharmacological applications, this compound has shown promise in material science. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensing applications. A 2023 study in Nature Communications reported that incorporating this compound into metalloporphyrin frameworks significantly enhances their catalytic activity for CO2 reduction reactions.

The structural versatility of N-(1-(thiazol-2-yl)piperidin-4-y)pyridine-sulfonamide also extends to its electronic properties. Computational studies using density functional theory (DFT) have revealed that its conjugated system exhibits favorable charge transport characteristics, making it a potential candidate for organic electronics applications such as field-effect transistors (FETs) and light-emitting diodes (LEDs). These findings were corroborated by experimental results published in Advanced Materials.

In conclusion, N-(1-(thiazol-2-yl)piperidin-4-yl)pyridine-3-sulfonamide, with its CAS number 1448065-38-0, represents a multifaceted compound with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it an intriguing subject for further research, particularly in drug discovery and advanced materials development.

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